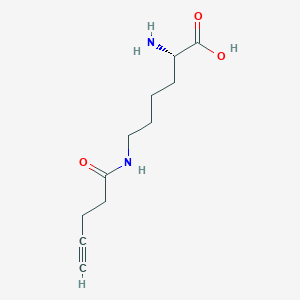![molecular formula C11H16N2O2 B6352299 Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate CAS No. 33611-50-6](/img/structure/B6352299.png)
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Flavor Chemistry in Foods
Research has identified branched aldehydes, related to Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate's structure, as crucial for flavor in both fermented and non-fermented food products. Understanding these compounds' production and breakdown pathways is essential for controlling desired aldehyde levels in foods, impacting flavor profiles significantly (Smit, Engels, & Smit, 2009).
Heterocyclic Aromatic Amines in Food Safety
The study of heterocyclic aromatic amines (HAAs) in food, especially meat processed at high temperatures, has implications for understanding carcinogenic risks associated with dietary habits. These compounds, structurally related to Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate, raise concerns due to their formation during cooking and potential health impacts, driving research into mitigation strategies to reduce HAAs in foods for safer consumption (Chen, Jia, Zhu, Mao, & Zhang, 2020).
Drug Development and Molecular Biology
In medicinal chemistry and molecular biology, compounds like Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate serve as building blocks for designing drugs targeting specific biological pathways. For instance, their involvement in desensitizing nicotinic acetylcholine receptors suggests potential applications in developing treatments for neurological conditions by modulating synaptic transmission and neuronal excitability without eliciting direct agonistic effects, paving the way for novel therapeutic strategies (Buccafusco, Beach, & Terry, 2009).
Synthetic Chemistry and Material Science
Pyridine derivatives, including structures akin to Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate, are pivotal in synthesizing new materials and chemical sensors. Their versatile chemical properties enable the development of novel chemosensors for detecting environmental pollutants, ions, and biomolecules, highlighting their importance in analytical chemistry and environmental monitoring (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Safety and Hazards
“Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate” is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
methyl 3-(pyridin-3-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(6-11(14)15-2)13-8-10-4-3-5-12-7-10/h3-5,7,9,13H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDOCTQYQYECEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Maleimido-PEG(4)-[PEG(24)-OMe]3 ester](/img/structure/B6352230.png)
![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)
![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)



![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)
![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate](/img/structure/B6352306.png)
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)
